Tetradecane

Description

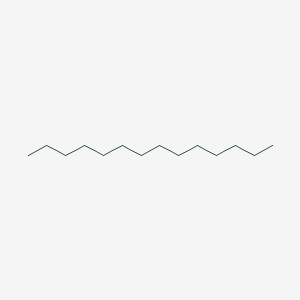

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCVCJVXZWKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027267, DTXSID101022622 | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992), 212 °F (100 °C) - closed cup | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1) | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

629-59-4, 74664-93-0, 90622-46-1 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Tetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074664930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03LY784Y58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42.6 °F (NTP, 1992), 5.87 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Tetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecane, a saturated hydrocarbon of the alkane series, is a colorless, oily liquid at room temperature.[1] With the chemical formula C₁₄H₃₀, it is a straight-chain alkane consisting of 14 carbon atoms.[2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and the experimental methodologies used to determine these characteristics. Its stable and inert nature makes it a valuable solvent and a component in various industrial applications, including fuel research and as a phase-change material.[1][2]

Chemical Structure and Identification

This compound is a simple, unbranched alkane, which is reflected in its straightforward molecular and structural formulas. Its key identifiers are crucial for unambiguous classification in chemical databases and regulatory frameworks.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 629-59-4 |

| Molecular Formula | C₁₄H₃₀ |

| Molecular Weight | 198.39 g/mol |

| Canonical SMILES | CCCCCCCCCCCCCC |

| InChI Key | BGHCVCJVXZWKCC-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Conditions |

| Appearance | Colorless liquid | Room Temperature |

| Density | 0.762 g/mL | 20 °C |

| Melting Point | 5.5 °C (41.9 °F) | |

| Boiling Point | 252-254 °C (486-489 °F) | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane (B92381), benzene) | |

| Vapor Pressure | 1 mmHg | 76.4 °C |

| Vapor Density | 6.83 (vs air) | |

| Flash Point | ~100 °C (212 °F) | |

| Autoignition Temperature | 202 °C (396 °F) | |

| Refractive Index | 1.429 | 20 °C |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. Below are detailed methodologies for measuring its key properties.

Melting Point Determination by Capillary Method

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of solid this compound (frozen) is finely powdered. A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm. The sample is packed tightly by tapping the tube.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range for pure this compound is typically narrow.

Boiling Point Determination by Capillary Method

The boiling point of liquid this compound is determined using a variation of the capillary method.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A short capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle or an oil bath.

-

Heating and Observation: The liquid is heated until a continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: As the apparatus cools, the bubbling will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of this compound in various solvents can be determined by gas chromatography (GC).

Methodology:

-

Sample Preparation: A saturated solution of this compound is prepared in the solvent of interest (e.g., water, ethanol, hexane) at a constant temperature. The solution is vigorously mixed and then allowed to equilibrate.

-

Extraction (for aqueous solutions): For determining solubility in water, a known volume of the aqueous phase is extracted with a non-polar solvent (e.g., hexane) for which the distribution coefficient is known.

-

GC Analysis: A calibrated gas chromatograph with a flame ionization detector (FID) is used. A specific volume of the this compound solution (or the hexane extract) is injected into the GC.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known this compound concentrations.

Production and Logical Relationships

This compound is primarily obtained from the fractional distillation of crude oil. The process separates hydrocarbons based on their boiling points.

Caption: Fractional distillation process for the separation of this compound from crude oil.

The structural and physicochemical properties of this compound are intrinsically linked, defining its behavior and applications.

Caption: Logical relationship between the structure and key properties of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of n-Tetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Tetradecane, a straight-chain alkane with the chemical formula C₁₄H₃₀, is a colorless, flammable liquid.[1][2] As a well-defined hydrocarbon, it serves as a crucial reference substance in gas chromatography, a component in fuel research, and a model compound in studies of phase behavior and surfactant formulations.[1][3] Its predictable physical properties and thermal stability make it an important material in various research and industrial applications.[1] This guide provides a comprehensive overview of the core physical characteristics of n-tetradecane, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

n-Tetradecane is a nonpolar organic compound, rendering it insoluble in water but soluble in many organic solvents such as ethanol (B145695) and ether.[4][5] It is a stable compound under recommended storage conditions.

Table 1: General and Chemical Properties of n-Tetradecane

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₃₀ | [1][6] |

| Molar Mass | 198.39 g/mol | [4][6] |

| Appearance | Colorless liquid | [7][8][9] |

| Odor | Gasoline-like to odorless | [9] |

| Solubility in Water | <0.0001 g/L | [4] |

| CAS Number | 629-59-4 | [4][6] |

Quantitative Physical Data

The physical properties of n-tetradecane have been extensively studied and are well-documented. The following tables summarize the key quantitative data.

Table 2: Thermodynamic Properties of n-Tetradecane

| Property | Value | Conditions | Source(s) |

| Melting Point | 5.5 - 6 °C | [4][6][10] | |

| Boiling Point | 252 - 254 °C | at 760 mmHg | [6][11] |

| Flash Point | 99 - 102 °C | Closed Cup | [4][12] |

| Autoignition Temperature | 200 - 202 °C | [12][13] | |

| Vapor Pressure | 1.55 Pa | at 25 °C | [4] |

| 1 mm Hg | at 76.4 °C | [3] | |

| Lower Explosive Limit | 0.5 %(V) | [4][12] | |

| Upper Explosive Limit | 6.5 %(V) | [4] |

Table 3: Physicochemical Properties of n-Tetradecane

| Property | Value | Conditions | Source(s) |

| Density | 0.762 g/cm³ | at 20 °C | [4] |

| 0.7628 g/cm³ | at 25 °C | [7][8] | |

| Kinematic Viscosity | 3 mm²/s | at 40 °C | [4] |

| Dynamic Viscosity | 2.13 mPa·s | at 25 °C | [7] |

| Refractive Index | 1.429 | at 20 °C, n20/D | [10][11] |

| Surface Tension | 26.53 - 26.56 mN/m | at 20 °C | [10][14] |

| Vapor Density | 6.83 (vs air) | [3][11] |

Experimental Protocols

Accurate determination of the physical properties of n-tetradecane is essential for its application in research and industry. The following are detailed methodologies for key experiments, based on established standards.

Determination of Melting Point

The melting point is determined as the temperature range over which the solid n-tetradecane transitions to a liquid.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small, finely powdered sample of solidified n-tetradecane is packed into a capillary tube to a height of 1-2 mm.[15]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate, typically starting with a rapid heating to approach the expected melting point, then reducing to a rate of about 1-2 °C per minute for the final determination.[16]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[17]

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[17]

-

Determination of Boiling Point

The boiling point is determined using a laboratory batch distillation unit as per ASTM D86.[5][18]

-

Apparatus : Distillation flask, condenser, receiving cylinder, thermometer, heating source.

-

Procedure :

-

A 100 mL sample of n-tetradecane is measured into the distillation flask.

-

The apparatus is assembled with the thermometer bulb positioned correctly to measure the vapor temperature.

-

The sample is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The distillation is continued, and vapor temperatures are recorded as the volume of condensate in the receiving cylinder reaches specific percentages of the initial charge.

-

The final boiling point is the maximum temperature observed during the distillation.

-

Determination of Density

The density of n-tetradecane is determined using a digital density meter according to ASTM D4052.[10][11][19]

-

Apparatus : Digital density meter with an oscillating U-tube.

-

Procedure :

-

The instrument is calibrated with dry air and distilled water.

-

A small volume (approximately 1-2 mL) of the n-tetradecane sample is injected into the oscillating U-tube.[19]

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[19]

-

The density is calculated from this frequency change and the calibration data, and is typically reported at 20°C.[11]

-

Determination of Viscosity

The kinematic viscosity is determined using a capillary viscometer.

-

Apparatus : Capillary viscometer, constant temperature water bath, stopwatch.

-

Procedure :

-

The viscometer is filled with the n-tetradecane sample and placed in a constant temperature water bath until it reaches thermal equilibrium.[20]

-

The liquid is drawn up through the capillary tube by suction.[20]

-

The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.[20]

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[20]

-

Determination of Flash Point

The flash point is determined using a Pensky-Martens closed-cup tester as per ASTM D93.[1][6][21]

-

Apparatus : Pensky-Martens closed-cup tester.

-

Procedure :

-

The sample cup is filled with n-tetradecane to the specified level.[21]

-

The sample is heated at a slow, constant rate while being stirred.[7][21]

-

At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the vapor space above the liquid.[7][21]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[21]

-

Determination of Autoignition Temperature

The autoignition temperature is determined according to ASTM E659.[4][13][14]

-

Apparatus : Uniformly heated vessel (flask), temperature control system, syringe for sample injection.

-

Procedure :

-

The flask is heated to a predetermined temperature.[13]

-

A small, measured quantity of n-tetradecane is injected into the heated flask.[13]

-

The time to ignition is observed. If ignition occurs, the test is repeated at a lower temperature. If no ignition occurs, the test is repeated at a higher temperature.

-

The autoignition temperature is the lowest temperature at which the n-tetradecane sample will spontaneously ignite.[13]

-

Determination of Refractive Index

The refractive index is measured using a refractometer.[8]

-

Apparatus : Abbe refractometer or a digital refractometer.

-

Procedure :

-

A few drops of the n-tetradecane sample are placed on the prism of the refractometer.[22]

-

The instrument is closed, and the temperature is allowed to equilibrate, typically to 20°C.

-

Light is passed through the sample, and the boundary line between the light and dark fields is observed through the eyepiece (for an Abbe refractometer) or read from the digital display.

-

This reading corresponds to the refractive index of the sample.

-

Determination of Surface Tension

The surface tension is measured using the du Noüy ring method.[23][24][25]

-

Apparatus : Tensiometer with a platinum-iridium ring.

-

Procedure :

-

The platinum ring is thoroughly cleaned and attached to the tensiometer's balance.[26]

-

A sample of n-tetradecane is placed in a dish on the instrument's platform.

-

The ring is immersed in the liquid and then slowly pulled through the surface.[27]

-

The force required to pull the ring through the liquid surface is measured. The maximum force just before the liquid film breaks is used to calculate the surface tension.[26][27]

-

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical like n-tetradecane.

Caption: Experimental workflow for n-tetradecane characterization.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. mt.com [mt.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure [ia600301.us.archive.org]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. fluidlife.com [fluidlife.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. store.astm.org [store.astm.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 17. pennwest.edu [pennwest.edu]

- 18. Distillation and Boiling Points | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 19. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 20. batman.edu.tr [batman.edu.tr]

- 21. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 22. A Complete Guide to Refractometers [uk.rs-online.com]

- 23. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 24. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 25. biolinscientific.com [biolinscientific.com]

- 26. smartsystems-eg.com [smartsystems-eg.com]

- 27. biolinscientific.com [biolinscientific.com]

"tetradecane CAS number and molecular formula"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetradecane, a saturated hydrocarbon with significant applications in research and industry. This document details its fundamental chemical and physical properties, production methods, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols for its use in organic synthesis and as a phase change material are provided, alongside visual workflows to facilitate understanding and implementation.

Core Identifiers and Properties

This compound is a straight-chain alkane hydrocarbon.[1] Its fundamental identifiers and properties are summarized below.

Molecular Formula: C₁₄H₃₀[2]

CAS Number: 629-59-4

Physical and Chemical Properties

This compound is a colorless, flammable liquid at room temperature.[2][3] It is a nonpolar organic solvent, insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][4] A detailed summary of its physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Weight | 198.39 g/mol [2] |

| Density | 0.762 g/mL at 20 °C[2] |

| Melting Point | 5.5 °C[2] |

| Boiling Point | 252-254 °C[2] |

| Flash Point | Approximately 100 °C (212 °F)[2] |

| Autoignition Temperature | 202 °C (396 °F)[2] |

| Vapor Pressure | 1 mmHg at 76.4 °C[2] |

| Vapor Density | 6.83 (vs air)[2] |

| Refractive Index | 1.429 at 20 °C[2] |

| Solubility in Water | Insoluble[4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene[4] |

Table 1: Physical and Chemical Properties of this compound

Production and Synthesis

This compound is primarily sourced from petroleum through fractional distillation.[4] It can be isolated from kerosene (B1165875) and gas oil fractions of crude oil.[2] For higher purity, selective adsorption techniques are often employed.[2]

In a laboratory setting or for specific industrial applications, this compound can also be synthesized via catalytic hydrogenation of compounds with unsaturated bonds or aromatic rings, such as tetracene.[4] This process typically involves high temperatures and pressures with metal catalysts like nickel, palladium, or platinum.[4]

Applications in Research and Development

This compound's chemical inertness and well-defined physical properties make it a valuable tool in various scientific and industrial settings.

Organic Synthesis and as a Solvent

As a nonpolar organic solvent, this compound is particularly effective for dissolving aliphatic compounds and serves as a stable medium for chemical reactions.[2][3] It is also used as a distillation chaser, a high-boiling point solvent added to a distillation mixture to help carry over the last traces of a more volatile product.[3]

Chromatography

In the field of analytical chemistry, this compound is utilized as a standard for chromatographic analysis.[3] Its consistent purity and defined boiling point are crucial for the accurate calibration and identification of substances in techniques like gas chromatography.[3]

Phase Change Materials (PCMs)

This compound is a notable phase change material, meaning it can store and release large amounts of thermal energy during its phase transition (melting and freezing).[3][5] This property is leveraged in thermal energy storage systems for applications such as cooling in district cooling systems and for maintaining stable temperatures in vaccine transport.[3][6] It is often used in binary mixtures with other alkanes, like hexadecane, to tailor the phase change temperature for specific applications.[3]

Drug Development and Life Sciences

While this compound itself does not have direct therapeutic applications, its derivatives are of interest in drug development. For instance, the derivative tetradecanedioic acid is a useful intermediate in the pharmaceutical industry.[4] Furthermore, this compound has been identified as a volatile organic compound in some biological systems and has been shown to have antibacterial and antifungal properties.[7] Its diol derivative, this compound-7,8-diol, is a subject of early-stage biomarker research, although currently, there is a lack of extensive studies in this area.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of 1-(Perfluoro-n-octyl)this compound

This protocol describes the synthesis of a semifluorinated alkane, 1-(perfluoro-n-octyl)this compound, via a free-radical addition reaction.[9]

Materials:

-

Perfluorooctyl iodide

-

Azobisisobutyronitrile (AIBN) (radical initiator)

-

Anhydrous toluene (B28343)

-

Round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Inert gas (nitrogen or argon)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-tetradecene (1.0 eq).[9]

-

Add perfluorooctyl iodide (1.2 eq) to the flask.[9]

-

Add a sufficient volume of anhydrous toluene to dissolve the reactants.[9]

-

Purge the reaction vessel with an inert gas for 15-20 minutes.[9]

-

Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.[9]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.[9]

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).[9] The reaction is typically complete within 12-24 hours.[9]

-

Once complete, cool the reaction mixture to room temperature.[9]

-

Remove the solvent under reduced pressure using a rotary evaporator.[9]

Purification: The crude product can be purified using fluorous solid-phase extraction (F-SPE), which is highly effective for separating fluorinated compounds.[9]

Caption: Synthesis of 1-(Perfluoro-n-octyl)this compound.

Preparation of n-Tetradecane Microcapsules for Phase Change Applications

This protocol outlines the preparation of nano-encapsulated n-tetradecane for use as a phase change material, employing an in-situ polymerization method.[6][10]

Materials:

-

n-Tetradecane (core material)

-

Urea and formaldehyde (B43269) (shell materials)

-

Sodium dodecyl sulfate (B86663) (emulsifier)

-

Resorcinol (system modifier)

-

Petroleum ether

-

Dibutyltin (B87310) dilaurate (catalyst)

-

Isophorone diisocyanate (IPDI)

-

Deionized water

Procedure:

-

Oil Phase Preparation:

-

Water Phase Preparation:

-

Emulsification and Microencapsulation:

-

Gradually add the oil phase to the water phase while continuously homogenizing at high speed.

-

Continue the polymerization process under controlled temperature and stirring to allow for the formation of the urea-formaldehyde shell around the n-tetradecane core.

-

Caption: Preparation of microencapsulated n-tetradecane.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It should be stored in a cool, well-ventilated area away from ignition sources and strong oxidizers.[2] Protective equipment such as gloves and safety glasses should be worn to prevent skin and eye contact.

Conclusion

This compound is a versatile alkane with a broad range of applications in both industrial and research settings. Its well-characterized properties make it an excellent solvent, a reliable standard in chromatography, and an efficient phase change material. For professionals in drug development and life sciences, while direct applications are limited, its derivatives and its presence in biological systems present areas for further investigation. The experimental protocols and workflows provided in this guide offer a practical resource for the application of this compound in a laboratory context.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: Properties, Applications, and Safe Handling in Industrial and Research Settings_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation of n-Tetradecane Phase Change Microencapsulated Polyurethane Coating and Experiment on Anti-Icing Performance for Wind Turbine Blades [mdpi.com]

Synthesis and Production of Tetradecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic and production methodologies for n-tetradecane (C₁₄H₃₀), a long-chain aliphatic hydrocarbon with significant applications as a solvent, a component in phase-change materials, and a reference standard in various analytical techniques. This document details four primary synthesis routes: Kolbe electrolysis, Wurtz coupling, hydrodeoxygenation of fatty acids, and catalytic oligomerization of alkenes followed by hydrogenation. For each method, a thorough description of the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data are provided. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and process development.

Introduction

n-Tetradecane is a colorless, flammable liquid alkane with the chemical formula CH₃(CH₂)₁₂CH₃. It is a component of kerosene (B1165875) and diesel fuel and finds diverse applications in research and industry. Its well-defined physical properties make it a valuable standard in gas chromatography and other analytical methods.[1] Furthermore, its use as an organic solvent in synthesis, a component in phase-change materials for thermal energy storage, and as a building block for detergents and other chemicals underscores its industrial importance.[2][3] This guide focuses on the chemical synthesis of tetradecane, providing detailed technical information for its preparation in a laboratory or industrial setting.

Synthesis Methodologies

This section details four prominent methods for the synthesis of n-tetradecane. Each method is presented with a discussion of its underlying chemical principles, a step-by-step experimental protocol, and a summary of key performance indicators.

Kolbe Electrolysis of Heptanoic Acid

The Kolbe electrolysis is a decarboxylative dimerization reaction of two carboxylic acids (or their carboxylate salts).[4] For the synthesis of this compound, the electrolysis of heptanoic acid is employed. At the anode, heptanoate (B1214049) anions are oxidized to form heptyl radicals, which then dimerize to yield n-tetradecane.[5]

Caption: Kolbe electrolysis of heptanoic acid to form n-tetradecane.

-

Preparation of the Electrolyte: In a 500 mL undivided electrochemical cell equipped with two platinum foil electrodes (each with a surface area of approximately 10 cm²), dissolve 26.04 g (0.2 mol) of heptanoic acid in 200 mL of methanol (B129727). To this solution, add 1.12 g (0.02 mol) of potassium hydroxide (B78521) to partially neutralize the acid and increase conductivity.

-

Electrolysis: Stir the solution gently and maintain the temperature at 25-30°C using a water bath. Apply a constant current density of 0.25 A/cm² to the electrodes. The electrolysis is continued until the evolution of carbon dioxide at the anode ceases, typically after passing a theoretical charge of 2 Faradays per mole of carboxylic acid.

-

Work-up and Purification: After the electrolysis is complete, pour the reaction mixture into a separatory funnel containing 200 mL of water. The organic layer, containing this compound, will separate. Wash the organic layer twice with 50 mL of 5% sodium bicarbonate solution and then twice with 50 mL of distilled water. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the methanol by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[6]

| Parameter | Value | Reference |

| Starting Material | Heptanoic Acid | [4] |

| Product | n-Tetradecane | [4] |

| Yield | ~60-70% | [4][7] |

| Purity | >98% (after distillation) | Inferred |

| Reaction Time | Dependent on current | [6] |

| Temperature | 25-30°C | Inferred |

| Pressure | Atmospheric | Inferred |

Wurtz Coupling of 1-Chloroheptane

The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in the presence of a dry ether solvent to form a new carbon-carbon bond, resulting in a longer alkane.[8] For the synthesis of this compound, two molecules of a C7 alkyl halide, such as 1-chloroheptane, are coupled.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kolbe electrolysis - Wikipedia [en.wikipedia.org]

- 5. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Sources and Occurrence of Tetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecane (n-C14H30) is a straight-chain alkane that, while a seemingly simple hydrocarbon, is found across a diverse range of natural systems. Its presence is not merely incidental; it plays significant roles in chemical communication, physiological protection, and as a constituent of complex biochemical mixtures. For researchers in fields spanning from chemical ecology to geology and drug development, a thorough understanding of the natural origins and distribution of this compound is crucial. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways and analytical workflows.

Natural Occurrence of this compound

This compound is biosynthesized by a variety of organisms and is also a component of geological fossil fuels. Its distribution is widespread, and its concentration can vary significantly depending on the source.

Plants

In the plant kingdom, this compound is found as a component of both epicuticular waxes and volatile organic compounds (VOCs) emitted from flowers, leaves, and other tissues.

-

Epicuticular Wax: The waxy outer layer of plants, the cuticle, is a complex mixture of lipids that primarily functions to prevent water loss and protect against environmental stressors. n-Alkanes, including this compound, are common constituents of this wax. The composition of epicuticular wax is species-specific and can be influenced by environmental conditions.[1][2]

-

Volatile Organic Compounds (VOCs): this compound is also released as a volatile compound from various parts of the plant, particularly the flowers.[3] These VOCs play a crucial role in plant ecology, acting as attractants for pollinators or as defense compounds.[3][4] this compound has been identified as a key volatile in the scent profiles of numerous plants and can act as a kairomone, a chemical signal that benefits the receiver of a different species, such as an insect herbivore or its natural enemies.[5][6]

Insects

Insects utilize a diverse array of chemical signals for communication and survival, and this compound is a recurring component of their chemical repertoire.

-

Cuticular Hydrocarbons (CHCs): Similar to plants, insects possess a waxy outer layer composed of cuticular hydrocarbons that primarily serves to prevent desiccation.[7][8] The specific blend of CHCs is often species- and even sex-specific, playing a vital role in chemical communication, including mate and species recognition.[9][10] this compound is a common, though not always dominant, component of these CHC profiles across various insect orders.[11]

-

Semiochemicals: Beyond its structural role in the cuticle, this compound can function as a semiochemical, a chemical involved in communication. It has been identified as an attractant for certain insect pests, such as mirid bugs, and can also act as a kairomone for their natural enemies.[5][12]

Microorganisms

Microorganisms, including bacteria and fungi, are capable of both producing and degrading this compound.

-

Biosynthesis: Some microorganisms naturally produce alkanes, and metabolic engineering has enabled the production of specific alkanes, including this compound, in host organisms like Escherichia coli.[3][13] The biosynthetic pathways typically involve the modification of fatty acid metabolism.[14][15]

-

Biodegradation: Many microbial species can utilize n-alkanes, including this compound, as a carbon and energy source.[16] This metabolic capability is of significant interest for bioremediation of petroleum-contaminated environments.

Geological Sources

This compound is a naturally occurring component of fossil fuels, which are derived from ancient organic matter.

-

Crude Oil: Crude oil is a complex mixture of hydrocarbons, and n-alkanes are a major fraction. The concentration of this compound in crude oil varies depending on the source and type of the oil (light, medium, or heavy).[15][17] Geochemical analysis of the n-alkane distribution in crude oil provides valuable information about its origin, thermal maturity, and depositional environment.[18]

Data Presentation: Quantitative Occurrence of this compound

The following tables summarize the quantitative data on the occurrence of this compound in various natural sources as reported in the scientific literature.

Table 1: Occurrence of this compound in Plant Volatiles and Essential Oils

| Plant Species | Plant Part | Concentration/Relative Abundance | Analytical Method | Reference(s) |

| Vitis vinifera (Grape) | Fruits | 1.07 ± 0.06% of total volatiles | GC-MS | [5] |

| Pisum sativum (Pea) | Seedlings | ~0.8% of total volatiles | GC-MS | [5] |

| Zea mays (Corn) | Fruits | ~0.7% of total volatiles | GC-MS | [5] |

| Nicotiana glauca | Essential Oil | 1-2% | GC-MS | [19] |

| Polygonum minus | Essential Oil | 1.42% | GC-TOF-MS | [20] |

| Plectranthus coleoides | Shoots | 1-550 ppm | Not specified | [21] |

Table 2: Occurrence of this compound in Plant Epicuticular Wax

| Plant Species | Plant Part | Concentration/Relative Abundance | Analytical Method | Reference(s) |

| Rosa canina (Rose) | Adaxial Leaf Surface | 52% of epicuticular alkanes | GC-FID, GC-MS | [22][23] |

Table 3: Occurrence of this compound in Marine Algae

| Algal Species | Concentration/Relative Abundance | Analytical Method | Reference(s) |

| Enteromorpha intestinales | Present (specific % not provided) | GLC | [24] |

| Hypnea cornuta | Present (specific % not provided) | GLC | [24] |

Table 4: Occurrence of this compound in Crude Oil

| Crude Oil Source/Type | Concentration/Relative Abundance | Analytical Method | Reference(s) |

| Ponca Field, Oklahoma | 1.4% (by volume) | Not specified | [15] |

| Nigerian Crude Oil Residue | Component of n-alkane fraction | Not specified | [17] |

| General (C1-C30 range) | Present as a component | GC | [6] |

Experimental Protocols

Accurate identification and quantification of this compound from natural sources require robust analytical methodologies. The following sections provide detailed protocols for the extraction and analysis of this compound from various matrices.

Protocol 1: Extraction and Analysis of this compound from Plant Volatiles (HS-SPME-GC-MS)

This protocol is suitable for the analysis of volatile organic compounds, including this compound, from flowers and leaves.

1. Sample Preparation:

- Fresh plant material (e.g., a single flower or a specific weight of leaves) is placed in a headspace vial (e.g., 20 mL).[9]

- For quantitative analysis, an internal standard (e.g., a known amount of a non-native alkane like n-C13 or a deuterated standard) should be added to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Pre-condition the SPME fiber according to the manufacturer's instructions. A common fiber for volatiles is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[9]

- Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow volatiles to accumulate in the headspace.[25]

- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.[25]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes (e.g., 240°C for 3 minutes).[25]

- GC Conditions (Example):

- Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).[25]

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[25]

- Oven Temperature Program: Initial temperature of 40°C for 2 min, then ramp to 150°C at 3°C/min, hold for 5 min, and finally ramp to 250°C at 20°C/min and hold for 8 min.[25]

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 35-500.

- Identification: Compare the mass spectrum and retention time of the peak of interest with those of an authentic this compound standard.

- Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard.

Protocol 2: Extraction and Analysis of this compound from Insect Cuticular Hydrocarbons (Solvent Extraction-GC-MS)

This protocol is a common method for analyzing the cuticular hydrocarbon profile of insects.

1. Sample Preparation:

- Individual or pooled insects are placed in a clean glass vial.[9]

- For quantitative analysis, a known amount of an internal standard (e.g., n-C16 or a deuterated alkane) is added to the vial.

2. Solvent Extraction:

- Add a non-polar solvent such as n-hexane or pentane (B18724) to the vial, ensuring the insect(s) are fully submerged (e.g., 500 µL).[10]

- Gently agitate or vortex the vial for a short period (e.g., 2-5 minutes) to extract the cuticular lipids.[9] Avoid prolonged extraction times to minimize contamination from internal lipids.

- Carefully remove the solvent extract using a pipette and transfer it to a clean vial.

3. Sample Cleanup and Concentration:

- The extract can be passed through a small column of silica (B1680970) gel to remove more polar compounds.[24]

- Concentrate the extract under a gentle stream of nitrogen gas to a final volume suitable for GC-MS analysis (e.g., 50 µL).

4. GC-MS Analysis:

- Inject an aliquot (e.g., 1-2 µL) of the concentrated extract into the GC-MS.

- GC Conditions (Example):

- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium.

- Oven Temperature Program: Initial temperature of 150°C for 2 min, then ramp to 300°C at 5°C/min and hold for 15 min.

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 50-550.

- Identification and Quantification: As described in Protocol 1.

Protocol 3: Extraction and Analysis of this compound from Microbial Cultures (Liquid-Liquid Extraction-GC-MS)

This protocol is suitable for analyzing alkanes produced by microbial cultures.

1. Sample Preparation:

- Take a known volume of the microbial culture broth.

- Add a known amount of an internal standard.

2. Liquid-Liquid Extraction:

- Add an equal volume of a non-polar solvent (e.g., ethyl acetate (B1210297) or hexane) to the culture broth in a separatory funnel or centrifuge tube.[26]

- Vortex or shake vigorously for an extended period (e.g., 20 minutes) to ensure thorough extraction.[26]

- Separate the organic phase from the aqueous phase by centrifugation or by using a separatory funnel.[26]

3. Sample Concentration:

- Transfer the organic phase to a new vial and concentrate it under a stream of nitrogen.

4. GC-MS Analysis:

- Analyze the concentrated extract using GC-MS as described in the previous protocols, adjusting the GC temperature program as needed for the expected range of alkanes.

Protocol 4: Geochemical Analysis of this compound in Crude Oil (Fractionation-GC-MS)

This protocol outlines the general steps for analyzing the n-alkane fraction of crude oil.

1. Sample Preparation:

- A known amount of the crude oil sample is dissolved in a minimal amount of a non-polar solvent like n-hexane.

2. Fractionation:

- The dissolved sample is applied to a column packed with silica gel and/or alumina.[10]

- The saturated hydrocarbon fraction, which includes n-alkanes, is eluted with a non-polar solvent (e.g., n-hexane).[10]

- Aromatic and polar fractions can be subsequently eluted with solvents of increasing polarity.

3. GC-MS Analysis:

- The collected saturate fraction is concentrated and analyzed by GC-MS.

- GC Conditions (Example):

- Column: A non-polar capillary column suitable for hydrocarbon analysis.

- Oven Temperature Program: A wide temperature range program is typically used to elute a broad range of n-alkanes (e.g., 40°C to 320°C).

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Data Analysis: The distribution of n-alkanes is determined by identifying the homologous series of straight-chain alkanes based on their mass spectra and retention times. Quantification can be performed relative to an internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a ubiquitous n-alkane with diverse origins and functions in the natural world. From its role as a protective layer on plants and insects to its involvement in chemical communication and its presence in geological formations, the study of this compound offers valuable insights for a multitude of scientific disciplines. The quantitative data and detailed analytical protocols provided in this guide serve as a foundational resource for researchers seeking to investigate the occurrence and significance of this fundamental hydrocarbon in their respective fields. Further research into the quantitative distribution of this compound across a broader range of species and environments will undoubtedly continue to expand our understanding of its ecological and biogeochemical importance.

References

- 1. Cuticular Hydrocarbon Polymorphism in a Parasitoid Wasp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides [frontiersin.org]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical synthesis of insect cuticular hydrocarbons (Chapter 8) - Insect Hydrocarbons [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C14H30 | CID 12389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. resource.aminer.org [resource.aminer.org]

- 17. iosrjournals.org [iosrjournals.org]

- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 19. View of Composition and characterization by GC-MS of the essential oil extracted from <em>Nicotiana glauca</em> Graham | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scialert.net [scialert.net]

- 25. Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rsisinternational.org [rsisinternational.org]

An In-depth Technical Guide to the Isomers of Tetradecane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of tetradecane (C₁₄H₃₀), their physical and chemical properties, and detailed experimental protocols for their separation and characterization. With 1858 structural isomers, the this compound family presents a rich landscape for research in areas ranging from fuel and lubricant development to materials science and theoretical chemistry.[1]

Introduction to this compound Isomers

This compound is a saturated hydrocarbon of the alkane series. Its isomers are molecules that share the same molecular formula (C₁₄H₃₀) but differ in the arrangement of their carbon atoms.[1] This structural diversity gives rise to a wide range of physical and chemical properties. Isomers can be broadly categorized into straight-chain (n-tetradecane) and branched-chain alkanes. The branching can involve various alkyl groups (methyl, ethyl, propyl, etc.) at different positions along the parent carbon chain, leading to a vast number of unique structures.

The structure of an alkane significantly influences its intermolecular forces, primarily van der Waals forces. Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of intermolecular forces typically results in lower boiling points compared to the straight-chain isomer.[2] However, the effect on melting points is less predictable and can be influenced by the molecule's ability to pack into a crystal lattice.

Below is a diagram illustrating the hierarchical classification of this compound isomers.

Physical and Chemical Properties of this compound Isomers

The physical properties of this compound isomers vary significantly with their structure. The following tables summarize key quantitative data for n-tetradecane and a selection of its branched isomers.

Table 1: Physical Properties of n-Tetradecane

| Property | Value |

| Molecular Weight | 198.39 g/mol |

| Boiling Point | 253.6 °C |

| Melting Point | 5.9 °C |

| Density | 0.7628 g/cm³ at 20°C |

| Refractive Index | 1.4290 at 20°C |

| Viscosity | 2.13 mPa·s at 25°C |

Source:[3]

Table 2: Physical Properties of Selected Branched this compound Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| 2-Methyltridecane | 248.7 (est) | -21 | 0.763 (est) | 1.427 (est) |

| 3-Methyltridecane (B3055358) | 249 | -37.5 | 0.763 | 1.4292 |

| 4-Methyltridecane (B123080) | 247.4 | - | 0.763 | 1.427 |

| 5-Methyltridecane | 246.3 | -23.46 (est) | 0.763 | 1.4161 (est) |

| 2,2-Dimethyldodecane | 243.74 (est) | - | - | - |

| 3,3-Diethyldecane | 195 | - | - | 1.423 |

| 4-Ethylthis compound | 280.7 (est) | - | 0.772 (est) | - |

| 5-Propylundecane | - | - | - | - |

| 6-Propylundecane | - | - | - | - |

Sources:[4][5][6][7][8][9][10][11][12][13][14][15][16]

Chemical Properties:

This compound and its isomers are alkanes, which are generally unreactive. They undergo combustion in the presence of oxygen, releasing a significant amount of energy. They can also undergo halogenation reactions in the presence of UV light. The reactivity of branched isomers is similar to that of straight-chain alkanes, though the position of branching can influence the distribution of products in certain reactions.[8]

Experimental Protocols

The separation and characterization of this compound isomers require a combination of physical separation techniques and spectroscopic analysis.

Separation of Isomers

Fractional Distillation:

Due to differences in their boiling points, fractional distillation is a primary method for separating this compound isomers.[17][18] This technique is most effective for separating isomers with significantly different degrees of branching.

-

Objective: To separate a mixture of this compound isomers based on their boiling points.

-

Apparatus: A fractional distillation apparatus consisting of a heating mantle, a distillation flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The mixture of this compound isomers is placed in the distillation flask.

-

The mixture is heated, and the component with the lower boiling point will vaporize first.

-

The vapor rises through the fractionating column, where it undergoes a series of condensations and vaporizations on the packing material. This process enriches the vapor with the more volatile component.

-

The vapor of the purified lower-boiling isomer reaches the top of the column, passes into the condenser, and is collected as a liquid in the receiving flask.

-

The temperature at the top of the column is monitored. A stable temperature indicates that a pure component is distilling.

-

Fractions are collected at different temperature ranges, corresponding to the different isomers.

-

-

Notes: For isomers with very close boiling points, a long fractionating column with high efficiency is required. The process can be carried out under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal decomposition of the compounds.[3][19][20]

Characterization of Isomers

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound isomers.[21][22]

-

Objective: To separate and identify the components of a mixture of this compound isomers.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is typically used for alkane separation.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

GC Method:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-80 °C (hold for 1-2 min).

-

Ramp: 2-10 °C/min to a final temperature of 280-320 °C.

-

Final hold: 10-20 min.

-

-

Injection Mode: Split injection (e.g., 50:1 split ratio) is often used for concentrated samples.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-